Salicylic acid, 2-isopropylhydrazide
Description
Salicylic acid, 2-isopropylhydrazide (SAIH) is a hydrazide derivative of salicylic acid (2-hydroxybenzoic acid), a well-characterized compound with anti-inflammatory, antioxidant, and anti-tumor properties . The hydrazide group (–NH–NH–) in SAIH replaces the hydroxyl (–OH) or ester (–O–) moieties found in other salicylic acid derivatives, conferring unique chemical and pharmacological characteristics.
Properties
CAS No. |
3583-75-3 |
|---|---|
Molecular Formula |
C10H14N2O2 |
Molecular Weight |
194.23 g/mol |
IUPAC Name |
2-hydroxy-N'-propan-2-ylbenzohydrazide |
InChI |
InChI=1S/C10H14N2O2/c1-7(2)11-12-10(14)8-5-3-4-6-9(8)13/h3-7,11,13H,1-2H3,(H,12,14) |
InChI Key |
XVLNFEPCVBRKFX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NNC(=O)C1=CC=CC=C1O |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Differences :
- Reactivity : Hydrazide derivatives like SAIH exhibit stronger nucleophilic and reducing properties than salicylic acid esters or salts, making them suitable for metal chelation (e.g., copper complexes) .
Non-Hydrazide Salicylic Acid Derivatives
Key Differences :
- Pharmacokinetics : SAIH’s hydrazide group may slow hydrolysis compared to ester derivatives like aspirin, prolonging its half-life .
- Mechanism of Action : Unlike sulfasalazine (a prodrug targeting the gut), SAIH likely acts via direct redox or chelation pathways, similar to copper salicylate complexes .
Antioxidant and Anti-Tumor Activity
- However, SAIH’s hydrazide group may introduce additional radical scavenging pathways via –NH–NH– bonds .
- Anti-Tumor Potential: Copper complexes of salicylic acid derivatives show SOD-like activity, inhibiting tumor growth in vivo . SAIH’s hydrazide group could enhance metal-binding capacity, mimicking these effects .
Market and Regulatory Considerations
While salicylic acid dominates markets in skincare and pharmaceuticals (e.g., acne treatments), hydrazide derivatives like SAIH face competition from alternative compounds (e.g., clove-derived eugenol, which mimics salicylic acid’s anti-inflammatory effects) . Regulatory challenges for SAIH include stringent safety evaluations due to its hydrazine-related toxicity risks, unlike GRAS (Generally Recognized as Safe)-listed derivatives like sodium salicylate .
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